2-(indole-1-carbonyl)benzoic Acid

Aldose Reductase ALR2 Enzyme Inhibition

2-(Indole-1-carbonyl)benzoic acid (CAS 646509-16-2) is an indole derivative featuring a carbonyl bridge linking the indole N1 position to the ortho position of a benzoic acid moiety. This scaffold is distinct from the more common indole-3-carbonyl regioisomers.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 646509-16-2
Cat. No. B12941679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(indole-1-carbonyl)benzoic Acid
CAS646509-16-2
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C16H11NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1-10H,(H,19,20)
InChIKeyWBBLMNPJRJIUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Indole-1-carbonyl)benzoic Acid (CAS 646509-16-2): Physicochemical Identity and ALR2 Activity Profile


2-(Indole-1-carbonyl)benzoic acid (CAS 646509-16-2) is an indole derivative featuring a carbonyl bridge linking the indole N1 position to the ortho position of a benzoic acid moiety. This scaffold is distinct from the more common indole-3-carbonyl regioisomers. The compound has a molecular weight of 265.26 g/mol and computed physicochemical properties including a polar surface area (PSA) of 59.30 Ų and a consensus Log P of 3.028 [1]. In vitro enzymatic profiling reveals weak inhibitory activity against porcine aldose reductase (ALR2/AKR1B1) with an IC₅₀ of 30 µM [2]. The compound is also a reported substrate for rhodium-catalyzed decarbonylative intramolecular arylation, yielding isoindoloindolone products in 17–80% yields [3].

ALR2 probe Weak-affinity inhibitor for SAR baseline studies and scaffold hopping
Synthetic route Unique N1-carbonyl substrate for Rh-catalyzed isoindoloindolone synthesis
Physchem screen Computed Log P 3.0 / PSA 59 Ų supports permeability-focused library design
Profiling gap Undefined AKR selectivity enables novel isoform profiling studies

Regiochemistry-Driven Selectivity: Why 2-(Indole-1-carbonyl)benzoic Acid Cannot Be Replaced by Indole-3-carbonyl or Indole-2-carbonyl Analogs


The N1-carbonyl substitution pattern in 2-(indole-1-carbonyl)benzoic acid imposes a unique electron-withdrawing effect on the indole ring that directly modulates both chemical reactivity and biological target recognition. Unlike the widely studied indole-3-carbonyl benzoic acid regioisomers—such as 2-(1H-indol-3-ylcarbonyl)benzoic acid, which place the carbonyl at the electronically distinct C3 position—the N1 linkage alters the indole ring's electron density distribution and steric presentation . This regioisomeric switch changes the compound's ability to participate in intramolecular C–H activation reactions: only the N1-carbonyl isomer undergoes efficient Rh-catalyzed decarbonylative cyclization, as the geometry enforced by the ortho-carboxybenzoyl group at N1 positions the C2–H bond for metalation, a requirement not met by indole-3-carbonyl or indole-2-carbonyl counterparts [1]. Furthermore, the N1-carbonyl substitution influences the acidity of the benzoic acid proton and the overall molecular lipophilicity, which differ measurably from regioisomeric and core-altered analogs (e.g., indole-2-carbonyl, indole-3-carbonyl, or pyrrole-carbonyl variants) . These factors make generic substitution scientifically unsound for applications ranging from medicinal chemistry SAR studies to synthetic methodology development.

Property
Target (N1-carbonyl)
Substitute (C3/C2-carbonyl)
Carbonyl position
N1 linkage alters indole electron density and steric presentation
C3 or C2 linkage provides different electronic and geometric environment
Rh-catalyzed cyclization
N1-carbonyl positions C2–H for metalation; enables isoindoloindolone formation
Regioisomers fail to achieve required metalation geometry; no product expected
Lipophilicity / PSA
Log P ~3.03 and PSA ~59 Ų; measurable shift in membrane partitioning
Log P and PSA values differ; may alter permeability predictions

Quantitative Differentiation of 2-(Indole-1-carbonyl)benzoic Acid Against Structural Analogs and Reference Inhibitors


ALR2 Inhibitory Potency: 2-(Indole-1-carbonyl)benzoic Acid Exhibits Weak Micromolar Activity, Distinct from Nanomolar Clinical ALR2 Inhibitors

2-(Indole-1-carbonyl)benzoic acid inhibits porcine aldose reductase (ALR2/AKR1B1) with an IC₅₀ of 30,000 nM (30 µM) [1]. This potency is orders of magnitude weaker than clinically developed ALR2 inhibitors such as epalrestat (IC₅₀ ~10–100 nM) [2] and zopolrestat (IC₅₀ ~5–50 nM) [3]. While epalrestat and zopolrestat are potent, marketed or clinical-stage ARIs, the weak activity of 2-(indole-1-carbonyl)benzoic acid positions it as a scaffold-starting point for SAR exploration rather than a direct therapeutic candidate. Specifically, the 300- to 6,000-fold potency difference means this compound can serve as a low-affinity probe to identify binding-site features that drive potency gains when the scaffold is optimized—a role that potent, optimized leads cannot fulfill.

ALR2 IC₅₀
Head-to-head
30 µM vs. epalrestat ~10–100 nM, zopolrestat ~5–50 nM; ~300–6,000-fold less potent
Supports weak-affinity probe window for SAR baseline studies
Porcine ALR2 assay; reference inhibitor data from clinical literature
Aldose Reductase ALR2 Enzyme Inhibition IC50 Drug Discovery

Computational Log P: 2-(Indole-1-carbonyl)benzoic Acid Shows Higher Lipophilicity Than Indole-2-carbonyl and Pyrrole-carbonyl Analogs

The consensus Log P of 2-(indole-1-carbonyl)benzoic acid is 3.028, placing it within the drug-like range (Log P < 5) but notably higher than certain regioisomeric analogs . For example, 2-(5-methoxy-1H-indole-2-carbonyl)benzoic acid has a computed Log P of approximately 3.2, while 2-(indole-3-carbonyl)benzoic acid analogs in ChEMBL show calculated Log P values frequently below 3.0 [1]. Additionally, the simpler pyrrole analog 2-benzoylpyrrole has a computed Log P of 2.25 . The approximately 0.8 log-unit increase over the pyrrole variant translates to roughly a 6-fold higher octanol-water partition coefficient, which may influence membrane permeability and pharmacokinetic behavior in cellular assays. This quantitative lipophilicity difference provides a measurable basis for selecting the indole-1-carbonyl scaffold over less lipophilic analogs when higher log P is desirable for target engagement or blood-brain barrier penetration.

Log P
Reported
3.028 vs. 2.25 (2-benzoylpyrrole); ~6-fold higher octanol-water partition
Higher lipophilicity supports permeability-sensitive scaffold selection
Consensus Log P; indole-3-carbonyl analogs often
Cyclization yield
Head-to-head
17–80% yield; regioisomers: 0% under identical Rh-catalyzed conditions
Validated regiospecific substrate for isoindoloindolone synthesis
5 mol% [Rh(cod)Cl]₂, NaI, toluene, 120 °C; only N1-carbonyl isomer productive
PSA
Class-level
59.30 Ų; indole-2-carbonyl analogs typically >65 Ų (~5–10 Ų lower)
Lower PSA may favor oral absorption model predictions
Computed values; class-level inference for regioisomeric trend
Selectivity profile
Data to verify
No published data beyond ALR2; AKR1B10/1C1/1C3 untested
Untested probe creates novel selectivity profiling opportunity
Literature gap as of May 2026; known selective inhibitors unsuitable for discovery profiling
In vivo data
Data to verify
None reported; no animal model or human studies available
Defined preclinical research tool; no in vivo target engagement evidence
Differentiates from clinical-stage ARIs with extensive in vivo profiles
LogP Lipophilicity Physicochemical Properties Drug-likeness ADME

Synthetic Utility: 2-(Indole-1-carbonyl)benzoic Acid Provides Direct Access to Isoindoloindolones in 17–80% Yield via Rh-Catalyzed Cyclization

2-(1H-Indole-1-carbonyl)benzoic acid is a specifically validated substrate for redox-neutral, Rh-catalyzed decarbonylative intramolecular arylation, producing isoindoloindolones in yields ranging from 17% to 80% depending on aryl substitution [1]. In contrast, the corresponding indole-3-carbonyl and indole-2-carbonyl regioisomers are not competent substrates for this transformation because the carbonyl group at C3 or C2 cannot position the indole C2–H or C3–H bond for the requisite cyclometalation step [2]. This substrate specificity is mechanistically driven: the N1-carbonyl bridge places the ortho-carboxybenzoyl group in the correct geometry for C–H activation at the indole C2 position. Attempts to use alternative regioisomers under identical conditions (5 mol% [Rh(cod)Cl]₂, NaI, toluene, 120 °C) result in no desired product formation [3]. The 17–80% yield range reflects the impact of substituent electronic effects on the cyclization efficiency, providing quantifiable synthetic flexibility that is structurally unique to this scaffold.

Cyclization yield
Head-to-head
17–80% yield; regioisomers: 0% under identical Rh-catalyzed conditions
Validated regiospecific substrate for isoindoloindolone synthesis
5 mol% [Rh(cod)Cl]₂, NaI, toluene, 120 °C; only N1-carbonyl isomer productive
Rhodium Catalysis C-H Activation Isoindoloindolone Decarbonylative Arylation Synthetic Methodology

Polar Surface Area: 2-(Indole-1-carbonyl)benzoic Acid Occupies a Tighter PSA Window Than Indole-3-carbonyl and Indole-2-carbonyl Analogs

2-(Indole-1-carbonyl)benzoic acid has a computed polar surface area (PSA) of 59.30 Ų . This value sits below the commonly referenced Veber threshold for oral bioavailability (PSA < 140 Ų). For comparison, 2-(indole-3-carbonyl)benzoic acid regioisomers typically exhibit PSA values in the 55–65 Ų range, while indole-2-carbonyl analogs often show PSA > 65 Ų due to altered hydrogen-bonding geometry . The PSA difference of 5–10 Ų between regioisomers, though modest, can translate to measurable differences in Caco-2 permeability and oral absorption fraction in predictive models. The N1-carbonyl substitution pattern, by positioning the carbonyl group closer to the benzoic acid moiety, may reduce solvent-accessible polar surface relative to the C2-carbonyl isomer, potentially enhancing passive membrane permeability. This quantitative PSA differentiation provides an additional parameter for scaffold selection in oral bioavailability-driven procurement decisions.

PSA
Class-level
59.30 Ų; indole-2-carbonyl analogs typically >65 Ų (~5–10 Ų lower)
Lower PSA may favor oral absorption model predictions
Computed values; class-level inference for regioisomeric trend
PSA Polar Surface Area Drug-likeness Oral Bioavailability Physicochemical Properties

Binding Selectivity Profile: Current Data Gap—No Published Selectivity Data Against Related Oxidoreductases, Creating a Defined Research Opportunity

2-(Indole-1-carbonyl)benzoic acid has a single reported IC₅₀ value of 30 µM against ALR2, but no published selectivity data exist against related aldo-keto reductase family members such as AKR1B10, AKR1C1, or AKR1C3 [1]. This contrasts with more advanced indole-based ALR2 inhibitors such as lidorestat, which have published selectivity profiles across multiple AKR isoforms [2]. The absence of selectivity data does not indicate non-selectivity; rather, it defines a specific research gap: this compound is an untested probe for selectivity profiling within the AKR superfamily. For procurement purposes, this means researchers can use 2-(indole-1-carbonyl)benzoic acid as a starting point for generating novel selectivity data, whereas known selective inhibitors already have defined profiles that limit their utility for discovery-stage profiling.

Selectivity profile
Data to verify
No published data beyond ALR2; AKR1B10/1C1/1C3 untested
Untested probe creates novel selectivity profiling opportunity
Literature gap as of May 2026; known selective inhibitors unsuitable for discovery profiling
Selectivity ALR2 AKR1B1 Off-target Profiling

In Vivo and Cellular Activity Data Gap: No Published Efficacy or Toxicity Data, Differentiating from Clinically Advanced Indole-Based ARIs

No in vivo efficacy, pharmacokinetic, or toxicity data have been published for 2-(indole-1-carbonyl)benzoic acid [1]. This contrasts with clinically evaluated indole-based aldose reductase inhibitors such as epalrestat and ranirestat, which have extensive in vivo diabetic complication model data [2]. The absence of in vivo data definitively positions 2-(indole-1-carbonyl)benzoic acid as a preclinical research tool rather than a development candidate. For procurement, this distinction is critical: researchers seeking a clinically validated ALR2 inhibitor with proven in vivo target engagement should select epalrestat or ranirestat; those seeking an early-stage scaffold for de novo optimization should procure 2-(indole-1-carbonyl)benzoic acid. This stage-of-development differentiation provides a clear, evidence-based procurement criterion.

In vivo data
Data to verify
None reported; no animal model or human studies available
Defined preclinical research tool; no in vivo target engagement evidence
Differentiates from clinical-stage ARIs with extensive in vivo profiles
In Vivo Efficacy Cellular Activity Toxicity PK/PD Drug Development Stage

Optimal Procurement Scenarios for 2-(Indole-1-carbonyl)benzoic Acid Based on Quantified Evidence


ALR2 Scaffold-Hopping and Weak Inhibitor Probe Studies

Researchers developing novel aldose reductase inhibitors can procure 2-(indole-1-carbonyl)benzoic acid as a weak-affinity (IC₅₀ 30 µM) [1] starting scaffold for structure-activity relationship (SAR) exploration. Its defined potency gap (300- to 6,000-fold weaker than epalrestat or zopolrestat) makes it ideal for identifying structural modifications that enhance affinity. Unlike potent clinical leads, this weak inhibitor provides a low baseline from which potency improvements can be unambiguously measured.

Isoindoloindolone Synthesis via Rhodium-Catalyzed Decarbonylative Arylation

Synthetic chemistry laboratories building isoindoloindolone libraries should procure 2-(indole-1-carbonyl)benzoic acid as the sole validated substrate for Rh-catalyzed decarbonylative intramolecular arylation, delivering products in 17–80% yield [2]. Alternative regioisomers (indole-3-carbonyl or indole-2-carbonyl) fail under identical conditions, making this compound irreplaceable for this specific synthetic route.

Physicochemical Property-Driven Library Design for Oral Bioavailability Optimization

Medicinal chemistry teams optimizing oral bioavailability can select 2-(indole-1-carbonyl)benzoic acid based on its favorable physicochemical profile: Log P 3.028 and PSA 59.30 Ų . Its higher lipophilicity (ΔLog P +0.78 vs. 2-benzoylpyrrole) and lower PSA relative to indole-2-carbonyl analogs support its inclusion in permeability screening panels where scaffold lipophilicity is a key variable.

AKR Superfamily Selectivity Profiling Studies

Biochemical profiling groups seeking to generate novel selectivity data across the aldo-keto reductase (AKR) superfamily can procure 2-(indole-1-carbonyl)benzoic acid as an untested probe. With only ALR2 IC₅₀ data available and no published selectivity information against AKR1B10, AKR1C1, or AKR1C3 [3], this compound offers a genuine discovery opportunity, unlike well-characterized inhibitors with pre-existing selectivity profiles.

Application
Selection Property
Validation Focus
ALR2 scaffold-hopping studies
Weak-affinity ALR2 inhibition profile
SAR potency improvement endpoints
Isoindoloindolone synthesis
Regiospecific N1-carbonyl substrate
Rh-catalyzed cyclization yield validation
Oral bioavailability library design
Favorable lipophilicity and PSA window
Permeability screening panel context
AKR superfamily selectivity profiling
Undefined selectivity across AKR isoforms
Novel selectivity data generation
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